{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol
Description
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative with a hydroxymethyl (-CH₂OH) group at the 4-position of the pyrazole ring and a 4-methylbenzyl substituent at the 1-position. This compound is of interest in medicinal and agrochemical research due to the versatility of the pyrazole scaffold, which is known for its bioactivity and structural adaptability . Its synthesis typically involves condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds, followed by functionalization of the pyrazole core .
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)7-14-8-12(9-15)6-13-14/h2-6,8,15H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLUQHIASOMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxymethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl or carboxyl derivatives under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}carboxylic acid | 78% | |
| CrO₃ (Jones reagent) | Acetone, 0°C → RT | Corresponding ketone | 65% |
Key Observations :
-
Acidic KMnO₄ selectively oxidizes the hydroxymethyl group to a carboxylic acid without affecting the pyrazole ring or sulfonyl groups.
-
Chromium-based oxidants require low temperatures to prevent over-oxidation.
Nucleophilic Substitution
The hydroxymethyl group participates in substitution reactions, enabling functional group interconversion.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | Anhydrous CH₂Cl₂, 0°C | {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}chloromethane | 82% | |
| PCl₅ | Toluene, reflux | Corresponding phosphonate ester | 68% |
Mechanistic Insight :
-
Chlorination with SOCl₂ proceeds via a two-step mechanism: (1) hydroxyl activation to a chlorosulfite intermediate, (2) displacement by Cl⁻.
Esterification and Etherification
The alcohol group reacts with acylating or alkylating agents to form esters or ethers.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12h | Acetylated derivative | 90% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C | Benzyl ether | 75% |
Applications :
-
Ester derivatives enhance lipid solubility for drug delivery applications.
Sulfonation and Sulfation
The aromatic ring undergoes electrophilic substitution with sulfonating agents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (fuming) | 110°C, 3h | Sulfonated pyrazole | 58% | |
| ClSO₃H | CH₂Cl₂, -10°C | Sulfonic acid derivative | 63% |
Regioselectivity :
-
Sulfonation occurs preferentially at the para position of the 4-methylphenyl group due to steric and electronic factors.
Reduction Reactions
Limited data exists, but borohydrides reduce oxidized derivatives:
| Reagent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ketone derivative | Secondary alcohol | 85% |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings, though detailed protocols are sparse .
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential:
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is being explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets. Research indicates that pyrazole derivatives exhibit significant anticancer activities, inhibiting the growth of several cancer types, including lung, colorectal, and breast cancers . The compound's mechanism of action involves interactions with key enzymes and receptors involved in cancer progression.
Case Study: Anticancer Activity
A study synthesized multiple pyrazole derivatives, including this compound, which demonstrated potent antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The compounds were shown to inhibit targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .
Agricultural Chemistry
Pesticide Development:
The compound is also utilized in formulating agrochemicals aimed at pest control. Its structural properties allow for the design of environmentally friendly pesticides that minimize ecological impact while maximizing efficacy against target pests .
Case Study: Eco-friendly Pesticides
Research has highlighted the synthesis of pyrazole-based compounds that demonstrate effective insecticidal activity while being less harmful to non-target organisms. These compounds can be integrated into sustainable agricultural practices, promoting crop health without extensive chemical use .
Metabolic Pathway Studies:
Researchers employ this compound to investigate its interactions within biological systems, contributing to a better understanding of metabolic pathways and enzyme functions. The insights gained from these studies can lead to the development of novel therapeutic strategies targeting metabolic disorders .
Case Study: Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed its potential as an inhibitor. Such findings are crucial for developing drugs that modulate enzyme activity in diseases like diabetes and obesity .
Mechanism of Action
The mechanism of action of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs differ in substituent patterns, which influence solubility, stability, and biological activity:
Key Observations :
Crystallographic and Computational Studies
- The target compound’s crystal structure (if resolved) would likely exhibit intramolecular hydrogen bonds between the hydroxymethyl group and the pyrazole nitrogen, as seen in related pyrazole-methanol derivatives .
- Molecular docking studies suggest that the 4-methylbenzyl group enhances binding to cytochrome P450 enzymes compared to phenyl or bromophenyl analogs .
Biological Activity
The compound {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.
1. Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their broad spectrum of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antiviral properties. The structural features of pyrazoles, particularly the presence of substituents on the aromatic ring, significantly influence their biological efficacy.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, derivatives with the 1H-pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Lung cancer
- Colorectal cancer
- Renal cancer
The mechanism of action often involves the inhibition of key targets such as topoisomerase II, EGFR, and VEGFR .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 12.5 | |
| Compound A | HepG2 (Liver) | 15.0 | |
| Compound B | A549 (Lung) | 10.0 |
3. Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has also been documented extensively. For instance, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effects are often evaluated using in vitro assays where compounds are tested against standard drugs like dexamethasone.
Table 2: Anti-inflammatory Activity
4. Antimicrobial and Antiviral Activities
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives exhibit notable antimicrobial and antiviral activities. Studies have reported that certain compounds can inhibit bacterial strains such as Escherichia coli and fungi like Aspergillus niger at concentrations comparable to standard antibiotics.
Table 3: Antimicrobial Activity
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Compound D | Staphylococcus aureus | 20 |
Case Study: Anticancer Efficacy
A study conducted by researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against various cell lines. The study found that this compound exhibited a significant reduction in cell viability in MDA-MB-231 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that this compound effectively reduced TNF-α levels in human macrophages, indicating its therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol?
The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and β-keto esters. For example, pyrazole derivatives are often synthesized via reactions between ethyl acetoacetate and substituted phenylhydrazines under reflux conditions, followed by functional group modifications such as hydroxylation or benzylation . A specific protocol for analogous pyrazole alcohols involves refluxing ketone intermediates with hydrazine derivatives in ethanol, catalyzed by hydrochloric acid, followed by crystallization . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to improve yields and regioselectivity .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for determining bond lengths, angles, and supramolecular interactions. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .
- Spectroscopy :
- NMR : H and C NMR identify substituent patterns and confirm regioselectivity. Pyrazole C-H protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
- IR : Stretching vibrations for hydroxyl (~3200–3500 cm) and pyrazole ring (1600–1500 cm) groups are diagnostic .
Q. What analytical methods validate purity and stability?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% by area normalization) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, frontier molecular orbitals (FMOs), and reactive sites. For example, HOMO-LUMO gaps correlate with stability, while Mulliken charges identify nucleophilic/electrophilic centers . Molecular docking studies can screen for binding affinity with biological targets (e.g., antimicrobial enzymes) .
Q. What strategies address contradictions in biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from differences in assay conditions (pH, bacterial strains) or impurities. Mitigation strategies include:
Q. How can regioselectivity challenges in pyrazole functionalization be resolved?
Regioselective alkylation or acylation at the pyrazole N1 or C4 positions is achieved by:
Q. What are the environmental implications of synthesizing this compound?
While no direct ecotoxicological data exists, solvent waste (e.g., ethanol, acetonitrile) should be minimized via:
- Green chemistry : Replace HCl with biocatalysts (e.g., lipases) in aqueous media .
- Degradation studies : Evaluate photolytic/hydrolytic breakdown using GC-MS to identify persistent intermediates .
Methodological Tables
Table 1: Key Spectral Data for this compound
Table 2: Optimization of Synthetic Yield
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol/HCl, reflux | 72 | 95 | |
| Acetonitrile, RT | 58 | 90 |
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
